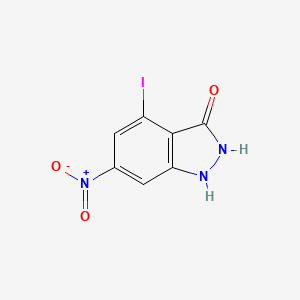

4-Iodo-3-hydroxy-6-nitroindazole

Descripción

Propiedades

IUPAC Name |

4-iodo-6-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O3/c8-4-1-3(11(13)14)2-5-6(4)7(12)10-9-5/h1-2H,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQZRAWEJYINHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646209 | |

| Record name | 4-Iodo-6-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-96-0 | |

| Record name | 1,2-Dihydro-4-iodo-6-nitro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of Complex Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a substituted indazole derivative such as 4-Iodo-3-hydroxy-6-nitroindazole, a comprehensive suite of NMR experiments, including 1H, 13C, and various two-dimensional techniques, would be essential to confirm the precise arrangement of substituents on the bicyclic core.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring portion of the indazole core, as well as exchangeable protons from the hydroxyl and amine groups. The predicted chemical shifts (δ) are influenced by the electronic effects of the iodo, hydroxyl, and nitro substituents. The electron-withdrawing nitro group at the C6 position is expected to deshield nearby protons, shifting their resonances downfield. Conversely, the electron-donating hydroxyl group at C3 would have a shielding effect on its local environment. The heavy iodine atom at C4 will exert a combination of inductive and anisotropic effects.

The aromatic region would likely display two doublets corresponding to the H-5 and H-7 protons. The H-7 proton is anticipated to appear at a lower field due to the anisotropic effect of the adjacent nitro group. The H-5 proton, situated between the iodo and nitro groups, would also be significantly deshielded. The coupling constant between these two protons (4JH5-H7) would be a small meta-coupling, typically in the range of 2-3 Hz. The protons of the N-H and O-H groups are expected to be broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature.

Interactive Data Table: Predicted 1H NMR Data for this compound (in DMSO-d6)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.20 - 8.30 | d | ~2.5 |

| H-7 | 8.60 - 8.70 | d | ~2.5 |

| 1-NH | 13.0 - 14.0 | br s | - |

| 3-OH | 10.0 - 11.0 | br s | - |

The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of these carbons are highly dependent on the attached substituents. The carbon atom bearing the iodine (C-4) is expected to be significantly shielded due to the "heavy atom effect." The carbons attached to the electron-withdrawing nitro group (C-6) and the electron-donating hydroxyl group (C-3) will be deshielded and shielded, respectively. The quaternary carbons (C-3, C-3a, C-4, C-6, and C-7a) can be distinguished from the protonated carbons (C-5 and C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Data Table: Predicted 13C NMR Data for this compound (in DMSO-d6)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145.0 - 150.0 |

| C-3a | 120.0 - 125.0 |

| C-4 | 90.0 - 95.0 |

| C-5 | 115.0 - 120.0 |

| C-6 | 140.0 - 145.0 |

| C-7 | 110.0 - 115.0 |

| C-7a | 135.0 - 140.0 |

To unequivocally confirm the structure and differentiate it from other possible regioisomers, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the coupling network between protons. A cross-peak between the signals for H-5 and H-7 would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals for H-5 and H-7 to their corresponding carbon signals (C-5 and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

H-5 correlating to C-3a, C-4, C-6, and C-7.

H-7 correlating to C-3a, C-5, and C-7a.

The N-H proton correlating to C-3, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It could show correlations between H-5 and the iodo substituent at C-4, and between H-7 and the nitro group at C-6, further confirming their spatial arrangement.

Solid-State NMR, often utilizing Cross-Polarization Magic-Angle Spinning (CPMAS), provides information about the structure and dynamics of molecules in the solid state. This technique would be particularly useful for studying the hydrogen bonding network involving the hydroxyl and N-H groups in the crystalline form of this compound. It can also reveal the presence of different polymorphs, which may have distinct packing arrangements and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C7H4IN3O3. HRMS would be used to measure the exact mass of the molecular ion. The calculated monoisotopic mass for this formula is 316.9298 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

Interactive Data Table: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C7H4IN3O3 |

| Calculated Exact Mass | 316.9298 |

| Ionization Mode | ESI+ or ESI- |

| Observed Ion | [M+H]+ or [M-H]- |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C=C, N=O, and C-I bonds. The broad O-H and N-H stretching vibrations would be indicative of hydrogen bonding. The strong asymmetric and symmetric stretching vibrations of the nitro group are also highly characteristic.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, Medium |

| N-H stretch (indazole) | 3100 - 3300 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| N=O stretch (asymmetric) | 1500 - 1550 | Strong |

| N=O stretch (symmetric) | 1330 - 1370 | Strong |

| C-I stretch | 500 - 600 | Medium |

Computational and Theoretical Investigations of 4 Iodo 3 Hydroxy 6 Nitroindazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. By approximating the many-electron problem to a more manageable one based on electron density, DFT provides valuable insights into the behavior of molecules like 4-Iodo-3-hydroxy-6-nitroindazole.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. Analysis of the electronic properties, often visualized through molecular electrostatic potential (MEP) maps, reveals regions of positive and negative electrostatic potential. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, thereby offering insights into the molecule's reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and electronic properties. researchgate.netwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, DFT calculations can precisely determine the energies of the HOMO and LUMO, and thus the energy gap. This information helps in predicting how the molecule will interact with other chemical species.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower stability. |

This table provides a simplified overview of Frontier Molecular Orbital parameters.

Indazole derivatives, including this compound, can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a crucial aspect of their chemistry and biological activity. DFT calculations are instrumental in studying this annular tautomerism.

By calculating the total energies of both the 1H- and 2H- forms, researchers can predict which tautomer is more stable and therefore more likely to predominate under equilibrium conditions. For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov The presence of substituents, such as the iodo, hydroxy, and nitro groups in this compound, can influence this tautomeric preference.

To quantify the reactivity of different atomic sites within this compound, DFT can be used to calculate Fukui indices. These indices are derived from the change in electron density at a specific atomic site upon the addition or removal of an electron. They help to identify the most electrophilic and nucleophilic sites in the molecule.

f k+ : Predicts the site for nucleophilic attack (where an electron is added).

f k- : Predicts the site for electrophilic attack (where an electron is removed).

f k0 : Predicts the site for radical attack.

By analyzing the Fukui indices for each atom in the molecule, a detailed picture of its local reactivity can be obtained, providing valuable information for predicting the outcomes of chemical reactions.

The iodo, hydroxy, and nitro groups attached to the indazole core have a profound impact on the electronic properties and tautomeric equilibrium of this compound.

Nitro Group (-NO2) : As a strong electron-withdrawing group, the nitro group significantly influences the electron density distribution across the molecule. Studies on nitro-substituted indazoles have shown that the position of the nitro group can affect the reactivity and the preferred tautomeric form. nih.govacs.org

Hydroxy Group (-OH) : The hydroxy group can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and potentially stabilizing one tautomeric form over the other through intramolecular hydrogen bonding.

Iodo Group (-I) : The iodo substituent, being a halogen, introduces both inductive and resonance effects that can alter the electronic landscape of the indazole ring system.

DFT calculations can systematically investigate the individual and combined effects of these substituents on the molecule's geometry, electronic structure, and the relative energies of the 1H- and 2H-tautomers.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target protein. nveo.orgnih.gov This method is crucial in drug discovery and design for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding affinity or scoring function. A higher binding affinity suggests a more stable complex and potentially a more potent biological effect. For this compound, molecular docking simulations could be employed to explore its potential interactions with various enzymes or receptors, such as kinases, which are common targets for indazole-based inhibitors. nih.gov The simulations can reveal key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein's active site.

| Component | Role in Molecular Docking |

| Ligand | The molecule of interest (this compound) whose binding is being studied. |

| Receptor | The target protein or macromolecule to which the ligand binds. |

| Binding Site | The specific region on the receptor where the ligand interacts. |

| Scoring Function | An algorithm used to estimate the binding affinity between the ligand and the receptor. |

This table outlines the fundamental components of a molecular docking simulation.

Assessment of Binding Affinities and Modes of Interaction with Macromolecular Targets

Molecular docking studies have been instrumental in evaluating the binding affinities and interaction modes of indazole derivatives with various macromolecular targets, such as enzymes and receptors. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents by targeting the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov Molecular docking simulations predicted highly stable binding of these compounds within the enzyme's active site, characterized by a network of both hydrophobic and hydrophilic interactions. nih.gov

Similarly, kojic acid fused 2-amino-3-cyano-4H-pyran derivatives have been studied as tyrosinase inhibitors. nih.gov In silico analysis of the racemic mixture of the most potent compound, 2-amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, revealed that the R-enantiomer exhibited more critical interactions with the enzyme's binding site compared to the S-enantiomer. nih.gov These studies highlight the power of computational methods in discerning the subtle differences in binding that can lead to significant variations in biological activity.

Table 1: Examples of Studied Macromolecular Targets and Interacting Ligands

| Macromolecular Target | Interacting Ligand Class | Key Findings |

|---|---|---|

| Leishmania trypanothione reductase (TryR) | 3-chloro-6-nitro-1H-indazole derivatives | Stable binding with a network of hydrophobic and hydrophilic interactions. nih.gov |

| Tyrosinase | Kojic acid fused 2-amino-3-cyano-4H-pyran derivatives | R-enantiomer showed more critical interactions compared to the S-enantiomer. nih.gov |

Characterization of Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure, stability, and function of chemical and biological systems. mdpi.com In the context of this compound and related compounds, these forces play a critical role in their crystal packing and their interactions with biological targets.

Key non-covalent interactions observed in similar molecular systems include:

Hydrogen Bonding: This is a prevalent interaction in molecules containing hydroxyl and nitro groups. For example, in the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, extensive hydrogen bonding links the molecules into infinite sheets. researchgate.net Similarly, in 4-iodo-N-(2-nitrophenylsulfanyl)-aniline, N-H...O and C-H...O hydrogen bonds are crucial in forming sheet-like structures. orkg.org

Amide-π Stacking: While not directly reported for this compound, π-stacking interactions are a common feature in aromatic and heteroaromatic systems. nih.gov In the crystal structure of 2,6-diiodo-4-nitrophenol (B1216091), aromatic π-π-stacking interactions contribute to the formation of a three-dimensional framework. nih.gov Computational studies on 4-hydroxybenzylamine (B1666329) have shown that dimers are stabilized by π-stacking interactions. nih.govresearchgate.net

Iodo-Nitro Interactions: In halogenated nitroaromatic compounds, specific interactions between the iodine atom and the nitro group can influence the supramolecular architecture. For instance, in 2,6-diiodo-4-nitrophenol and its derivatives, iodo-nitro interactions play a significant role in linking molecules. nih.gov

Table 2: Types of Non-Covalent Interactions and Their Significance

| Interaction Type | Description | Example from Related Compounds |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Links molecules into sheets in methyl 4-hydroxy-3-nitrobenzoate. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the 3D framework in 2,6-diiodo-4-nitrophenol. nih.gov |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, offering insights into their behavior over time. These simulations are particularly valuable for understanding the stability of ligand-protein complexes and the influence of the surrounding environment.

MD simulations have been employed to assess the stability of indazole derivatives within the binding pockets of their target enzymes. For the complex of a 3-chloro-6-nitro-1H-indazole derivative with Leishmania trypanothione reductase, MD simulations showed that the complex remained in a stable equilibrium with a small structural deviation, indicating a stable binding mode. nih.gov Similarly, MD simulations of a potent kojic acid derivative in complex with tyrosinase revealed that the ligand maintained significant interactions with key residues in the binding site, leading to a stable complex throughout the simulation. nih.gov These studies underscore the utility of MD simulations in validating docking results and providing a more detailed understanding of ligand binding.

The choice of solvent model in computational simulations can significantly impact the results. Explicit solvent models, where individual solvent molecules are represented, provide a more realistic environment but are computationally expensive. Implicit solvent models, which treat the solvent as a continuous medium, are less computationally demanding.

In a study on the addition mechanism of nitro-substituted indazoles to formaldehyde (B43269), the effect of the solvent was accounted for by using the polarizable continuum model (PCM) with water parameters, which is an implicit solvent model. acs.org The solubility and preferential solvation of 3-methyl-6-nitroindazole in various aqueous co-solvent mixtures have also been investigated, highlighting the role of the solvent environment on the compound's behavior. researchgate.net These studies demonstrate the importance of considering solvent effects in accurately modeling the dynamics of indazole systems.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Both 2D and 3D QSAR models have been developed for various classes of compounds, including those with structural similarities to this compound. For instance, 3D-QSAR studies have been performed on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of the bacterial enzyme Sortase A. nih.govnih.gov These models helped to identify the key structural features required for inhibitory activity and provided a framework for designing more potent inhibitors. nih.gov The development of robust QSAR models relies on a diverse set of compounds with well-defined biological activities and can significantly accelerate the drug discovery process. nih.gov

Correlation of Structural Descriptors with Predicted Interaction Profiles

The interaction profile of a molecule is intrinsically linked to its structural and electronic features. For substituted nitroindazoles, computational studies, often employing Density Functional Theory (DFT), provide valuable insights into these relationships. While specific studies on this compound are not prevalent, research on related nitroindazole derivatives allows for the extrapolation of key principles.

Structural descriptors such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various quantum chemical parameters are calculated to predict how the molecule will interact with other species. For instance, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution across the indazole ring. This effect, combined with the presence of an iodine atom and a hydroxyl group, creates distinct regions of positive and negative electrostatic potential, guiding intermolecular interactions.

Computational docking studies on related 5-nitroindazole (B105863) derivatives have shown that the nitro group is crucial for generating free radicals and that a picolyl substituent can enhance trypanocidal activity through interactions with enzymes and cell membranes. mdpi.com The lipophilicity of these compounds was also found to influence their activity. mdpi.com

Theoretical calculations on nitroindazole derivatives have also been used to understand their tautomeric preferences, which play a significant role in their interaction profiles. For indazole itself, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.net The position of the nitro group can further influence this equilibrium.

Table 1: Calculated Properties of Related Nitroindazole Derivatives (Note: Data is for related nitroindazole derivatives and serves as an illustrative example)

| Compound | Method | Calculated Property | Value | Reference |

| 1H-Indazole | MP2/6-31G** | Tautomer Stability (1H vs 2H) | 1H is 15 kJ·mol⁻¹ more stable | researchgate.net |

| Indazole-1-methanol | B3LYP/6-311++G(d,p) | Isomer Stability (1- vs 2-substituted) | 1-substituted is 20 kJ·mol⁻¹ more stable | nih.gov |

| 5-Nitro-2-picolyl-indazolin-3-one | - | IC50 (epimastigotes) | 1.1 ± 0.3 µM | mdpi.com |

| 5-Nitro-2-picolyl-indazolin-3-one | - | IC50 (trypomastigotes) | 5.4 ± 1.0 µM | mdpi.com |

These computational approaches provide a framework for predicting the biological and chemical interactions of this compound by analogy to its studied relatives.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for unraveling the intricate details of reaction mechanisms, including the identification of reaction pathways, characterization of transition states, and calculation of energy barriers.

For nitroindazole systems, computational studies have been instrumental in mapping out reaction pathways for various transformations. For example, the mechanism of the addition of NH-indazoles to formaldehyde has been studied using DFT calculations at the B3LYP/6-311++G(d,p) level. nih.govacs.org These studies help in understanding how substituents on the indazole ring direct the course of the reaction.

In the context of nucleophilic aromatic substitution (SNAr), a common reaction for nitro-activated aromatic rings, computational studies have revealed a more complex mechanistic picture than previously thought. nih.gov Theoretical calculations suggest that the addition of a nucleophile to a halo-nitroarene to form a σH adduct can be faster than the addition to the carbon bearing the leaving group. nih.gov The subsequent reaction pathway, whether it proceeds via a classic SNAr or an SNArH reaction, depends on the reaction conditions and the stability of the intermediates. nih.gov

The study of cycloaddition reactions involving nitroindazoles has also benefited from computational analysis, helping to rationalize the observed regioselectivity in the formation of triazole and pyrazoline derivatives. nih.gov

A critical aspect of mechanistic studies is the determination of activation energies for the elementary steps of a reaction. These energy barriers dictate the reaction kinetics. While specific energy barrier calculations for reactions involving this compound are not available in the literature, studies on related systems provide valuable benchmarks.

For the addition of indazoles to formaldehyde, computational models have been used to compare the stability of intermediates and products, giving an indication of the thermodynamic driving forces of the reaction. nih.gov In the broader context of nucleophilic aromatic substitution on nitroarenes, computational predictions of the relative energies of intermediates and transition states have been crucial in verifying the proposed mechanistic pathways. nih.gov

Protonation states and the nature of the nucleophilic attack are fundamental to the reactivity of nitroindazole compounds. The indazole ring contains two nitrogen atoms that can be protonated, and the preferred site of protonation can influence the subsequent reaction. researchgate.net Computational studies on the addition of indazoles to formaldehyde in acidic conditions have considered the protonation of the indazole ring in their mechanistic models. researchgate.netnih.govacs.org

The electron-withdrawing nitro group makes the indazole ring susceptible to nucleophilic attack. The regioselectivity of this attack is a key question that can be addressed through computational chemistry. Studies on the nucleophilic substitution in 4-RSO2-6-nitro-1-phenyl-1H-indazoles have shown that nucleophiles can substitute the nitro group or add to other positions on the ring depending on the nature of the nucleophile and the reaction conditions. researchgate.net Similarly, in other nitroaromatic systems, the competition between nucleophilic attack at a carbon bearing a leaving group and at an unsubstituted carbon has been computationally investigated. nih.gov The presence of the iodo and hydroxyl groups in this compound would further modulate the sites of protonation and the susceptibility to nucleophilic attack.

Reaction Mechanisms and Chemical Reactivity of Substituted Indazoles

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring, possessing two nitrogen atoms, exhibits ambident nucleophilicity. Following deprotonation, the resulting indazolide anion can react with electrophiles at either the N1 or N2 position. This behavior is central to the synthesis of a vast array of N-substituted indazole derivatives.

The alkylation of 1H-indazoles typically proceeds via deprotonation with a base to form the indazolide anion, which then attacks an electrophile. This process almost always yields a mixture of N1 and N2-substituted isomers. nih.govbeilstein-journals.org The regiochemical outcome is not always predictable and is highly sensitive to a range of factors including the choice of base, solvent, counter-ion, and the nature of the electrophile. nih.govnih.gov

Generally, N1-substituted indazoles are the thermodynamically more stable isomers, while N2-substituted products are often favored under kinetic control. nih.govd-nb.info For instance, reaction conditions that promote equilibration can favor the N1 isomer. d-nb.info The choice of base and solvent system is critical in directing the selectivity. Polar aprotic solvents like DMF often lead to mixtures, whereas systems like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) have been shown to favor N1-alkylation for many indazole substrates. beilstein-journals.orgnih.gov Conversely, Mitsunobu conditions often show a preference for the N2 isomer. beilstein-journals.orgnih.gov

| Indazole Substrate | Base | Solvent | Electrophile/Reagent | N1:N2 Ratio | Reference(s) |

| 1H-Indazole | NaH | THF | n-Pentyl bromide | - | nih.gov |

| Methyl 1H-indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | >99:1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH | DMF | Isopropyl iodide | 38:46 | beilstein-journals.org |

| 1H-Indazole-3-carbonitrile | NaH | THF | n-Pentyl bromide | 1:1.3 | d-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | n-Pentyl bromide | No Reaction | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | - | THF | n-Pentanol, DBAD, PPh₃ | 1:2.9 | beilstein-journals.org |

This table presents a selection of reported conditions to illustrate the variability in regiochemical outcomes.

The electronic and steric properties of substituents on the indazole ring profoundly modulate the N1/N2 regioselectivity. For a molecule such as 4-Iodo-3-hydroxy-6-nitroindazole , the outcome of N-functionalization is dictated by the competing effects of its three distinct substituents.

Nitro Group: As a potent electron-withdrawing group, the 6-nitro substituent significantly decreases the electron density of the benzene (B151609) ring and influences the nucleophilicity of the nitrogen atoms. Studies on other nitro-indazoles have shown a strong directing effect. For example, indazoles bearing a C7-nitro group exhibit excellent N2-regioselectivity (≥96%) during alkylation. nih.govd-nb.inforesearchgate.netglobalauthorid.com This is attributed to the electronic pull of the nitro group, which makes the distal N2 nitrogen more nucleophilic in the indazolide anion. A similar electronic effect would be expected from the 6-nitro group.

Hydroxy Group: The C3-hydroxy group introduces another layer of complexity. Being acidic, it will be deprotonated under basic conditions, forming a dianion. More importantly, the resulting C3-oxyanion can act as a chelating group. It has been postulated that coordination between an oxygen-bearing C3-substituent and the metal cation of the base (e.g., Na⁺ from NaH) can direct the electrophile to the adjacent N1 position. nih.govbeilstein-journals.org This chelation-controlled mechanism can override other factors to provide high N1-selectivity.

Iodo Group: The C4-iodo substituent primarily exerts a steric effect. Its bulkiness in proximity to the N1 position could sterically hinder the approach of an electrophile to this site, potentially favoring substitution at the more accessible N2 position.

Therefore, for this compound, a delicate balance exists. There is a direct competition between the N1-directing chelation effect of the 3-hydroxy group and the N2-directing electronic influence of the 6-nitro group, further modulated by the steric hindrance from the 4-iodo substituent. The final N1:N2 ratio would be highly dependent on the specific reaction conditions, particularly the choice of base and its counter-ion, which would influence the strength of the chelation effect.

Functionalization Reactions at the C-3 Position

The C-3 position of the indazole ring is a key site for introducing molecular diversity. While the target molecule of this article, this compound, is already substituted at this position, understanding the methods to functionalize a C3-H bond is fundamental to the synthesis of this and related structures.

Modern synthetic methods have enabled the direct functionalization of the C3-H bond, avoiding the need for pre-functionalized substrates. Transition-metal catalysis is a powerful tool in this regard.

Rhodium and Cobalt Catalysis: Rh(III) and Co(III)-catalyzed C-H activation of azobenzenes, followed by cyclative capture with aldehydes, provides a direct route to N-aryl-2H-indazoles. nih.govnih.gov In this formal [4+1] annulation, the azo group acts as an internal directing group to facilitate the regioselective C-H activation. nih.gov

Palladium Catalysis: Palladium-catalyzed C-H functionalization of 2H-indazoles has been achieved using an isocyanide insertion strategy, leading to diverse and complex heterocyclic systems. acs.org

Iridium-Catalyzed Borylation: A highly valuable method for C3 functionalization is the regioselective iridium-catalyzed C-H borylation of 1H-indazoles. rsc.org This reaction installs a boronate ester at the C3 position, which serves as a versatile handle for subsequent cross-coupling reactions. rsc.org

The introduction of a halogen at the C-3 position is one of the most common and useful transformations of the indazole core, as the resulting 3-haloindazoles are key precursors for cross-coupling reactions.

Direct iodination of an unprotected 1H-indazole at the C-3 position is readily accomplished. chim.it A standard and efficient protocol involves treating the indazole with iodine (I₂) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF). chim.itmdpi.com This method has been used to prepare a variety of 3-iodoindazoles, including 3-iodo-6-nitro-indazole, a direct precursor to the family of compounds discussed herein. google.com Other bases like potassium carbonate or potassium tert-butoxide can also be employed. chim.it Similarly, bromination is frequently achieved using reagents like N-bromosuccinimide (NBS) or dibromohydantoin. chim.itnih.govrsc.org

| Indazole Substrate | Halogenating Agent | Base | Solvent | Product | Reference(s) |

| 1H-Indazole | I₂ | KOH | DMF | 3-Iodo-1H-indazole | mdpi.commdpi.com |

| 6-Bromo-1H-indazole | I₂ | KOH | DMF | 6-Bromo-3-iodo-1H-indazole | chim.it |

| 6-Nitro-1H-indazole | I₂ | K₂CO₃ | DMF | 3-Iodo-6-nitro-1H-indazole | google.com |

| 2-Phenyl-2H-indazole | DBDMH | Na₂CO₃ | EtOH | 3-Bromo-2-phenyl-2H-indazole | nih.gov |

| 1H-Indazole | NCS | - | - | 3-Chloro-1H-indazole | researchgate.net |

DBDMH = 1,3-Dibromo-5,5-dimethylhydantoin; NCS = N-Chlorosuccinimide

3-Haloindazoles are versatile building blocks for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a widely used method for the C3-arylation and C3-vinylation of indazoles. The reaction couples a 3-iodo- or 3-bromoindazole (B152527) with an organoboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.commdpi.com The reaction can be performed on both N-protected and unprotected 3-iodoindazoles. mdpi.comnih.gov For example, the Suzuki coupling of unprotected 3-iodo-5-nitroindazole with vinyl boronate proceeds in excellent yield, highlighting the utility of this method even with electron-withdrawing groups present. mdpi.com A variety of palladium catalysts, such as Pd(PPh₃)₄, are effective for this transformation. mdpi.comnih.gov

Heck Reaction: The Heck reaction provides a means to couple 3-haloindazoles with alkenes. organic-chemistry.orglibretexts.org Patents have explicitly described the use of the Heck reaction on 3-iodo-6-nitro-indazole intermediates to elaborate the C3 position. google.com The reaction typically involves a palladium catalyst and a base to form C3-alkenyl indazoles, which are valuable synthetic intermediates. wikipedia.org

Other Coupling Reactions: Besides the Suzuki and Heck reactions, other cross-coupling methods like the Negishi reaction (coupling with an organozinc reagent) have also been successfully applied for the C3-functionalization of indazoles, offering an alternative pathway that is tolerant of many functional groups. acs.org

Chemical Transformations of the Hydroxyl and Nitro Functional Groups

The reactivity of this compound is largely defined by the chemical behavior of its hydroxyl and nitro functional groups. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives. The presence of a strongly electron-withdrawing nitro group and a moderately withdrawing iodo group on the benzene ring significantly influences the reactivity of the entire molecule.

Reactions of the Hydroxyl Group (e.g., Alkylation, Acylation)

The hydroxyl group at the C-3 position of the indazole ring is a key site for chemical modification. Its reactivity is analogous to that of a phenolic hydroxyl group, though influenced by the adjacent heterocyclic ring. The acidity of this hydroxyl proton is enhanced by the electron-withdrawing nature of the 6-nitro substituent, making it amenable to reactions such as alkylation and acylation under basic conditions.

Alkylation: O-alkylation of the 3-hydroxyl group can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity of the reaction. While O-alkylation is the target reaction for this functional group, the indazole nucleus itself is susceptible to N-alkylation, which often results in a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org Studies on variously substituted indazoles have shown that reaction conditions can be tuned to favor one isomer over the other. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can favor N-1 alkylation for certain electron-deficient indazoles. nih.govnih.gov The formation of the desired 3-alkoxy derivative requires careful optimization to minimize competing N-alkylation of the pyrazole (B372694) ring.

Acylation: The 3-hydroxyl group can be readily acylated to form the corresponding ester. This is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. Similar to alkylation, N-acylation is a potential side reaction. However, N-acylindazoles, particularly the N-2 isomers, can sometimes rearrange to the more thermodynamically stable N-1 isomers, and in some cases, the O-acylated product might be favored under specific conditions. nih.gov

Table 1: Representative Reactions of the 3-Hydroxyl Group in Substituted Indazoles

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃) | 3-Alkoxy-indazole | Competition between O-alkylation and N-alkylation of the indazole ring is common. nih.govnih.gov |

| Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | 3-Acyloxy-indazole | N-acylation is a potential competing reaction. nih.gov |

Reduction and Derivatization of the Nitro Group

The reduction of the nitro group at the C-6 position to an amino group is a fundamental transformation, opening pathways to a wide array of further functionalized derivatives. This conversion is a critical step in the synthesis of many biologically active indazole-based compounds.

A variety of methods are available for the reduction of aromatic nitro groups. tandfonline.com Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.comrsc.org However, a significant consideration for this compound is the potential for dehalogenation (loss of the iodo group) under these conditions, particularly with Pd/C. commonorganicchemistry.com Raney Nickel is sometimes preferred when the substrate contains sensitive halogen substituents. commonorganicchemistry.com

Chemical reduction methods offer an alternative that can often provide better chemoselectivity. Stannous chloride (SnCl₂) in an acidic medium or in alcohol is a widely used reagent for reducing nitroindazoles. tandfonline.comcommonorganicchemistry.comresearch-nexus.net Studies have reported the successful reduction of 4-nitroindazoles to the corresponding 4-aminoindazoles using anhydrous SnCl₂ in alcohol. tandfonline.comresearchgate.net Other metal-based systems, such as iron (Fe) or zinc (Zn) in acetic acid, also provide mild and effective conditions for this transformation. commonorganicchemistry.com

Once the 6-amino-4-iodo-3-hydroxyindazole is formed, the newly introduced amino group can be readily derivatized. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of other functional groups.

Table 2: Common Methods for the Reduction of Nitroindazoles

| Reagent/System | Conditions | Advantages | Potential Issues for this compound |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction. commonorganicchemistry.com | High risk of deiodination. commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, solvent (e.g., EtOH) | Less prone to cause dehalogenation than Pd/C. commonorganicchemistry.com | Still a possibility of dehalogenation. |

| SnCl₂ | HCl or Alcohol (e.g., EtOH) | Good chemoselectivity, tolerates halogens. tandfonline.comresearch-nexus.net | Stoichiometric amounts of tin salts are produced as waste. |

| Fe/HCl or Fe/AcOH | Acidic aqueous solution | Inexpensive, effective. commonorganicchemistry.com | Requires acidic conditions which may affect other functional groups. |

| Zn/AcOH | Acetic acid | Mild conditions, tolerates many functional groups. commonorganicchemistry.com | Can be slower than other methods. |

Annular Tautomerism and its Implications for Reactivity and Structure

A fundamental characteristic of the indazole ring system is annular tautomerism, where the pyrazole ring proton can reside on either of the two nitrogen atoms. nih.govnih.gov This results in two distinct tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netchemicalbook.com The position of this equilibrium has profound implications for the molecule's physical properties, spectroscopic characteristics, and chemical reactivity, including the outcomes of reactions like N-alkylation. nih.gov

Characterization of 1H- and 2H-Indazole Tautomers

The 1H- and 2H-tautomers of indazole derivatives are distinct chemical entities that can be differentiated and characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two tautomers. In ¹H NMR, the chemical shift of the proton at the C-7 position is often a key indicator. Due to the deshielding effect of the adjacent pyrazole ring nitrogen, the C7-H signal typically appears at a higher frequency (further downfield) in the 1H-tautomer compared to the 2H-tautomer. nih.gov Similarly, ¹³C NMR chemical shifts, particularly for the carbon atoms of the pyrazole ring (C3) and the fused benzene ring (C3a and C7a), show characteristic differences between the two isomers. researchgate.net

Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum can provide clues about the tautomeric form and the extent of hydrogen bonding.

Table 3: General Spectroscopic Features for Distinguishing Indazole Tautomers

| Technique | Feature | 1H-Tautomer | 2H-Tautomer |

|---|---|---|---|

| ¹H NMR | Chemical Shift of C7-H | Generally more deshielded (downfield) nih.gov | Generally more shielded (upfield) |

| ¹³C NMR | Chemical Shifts (C3, C3a, C7a) | Characteristic shifts reflecting the "benzenoid" structure nih.govresearchgate.net | Different characteristic shifts reflecting the "quinonoid" structure nih.govresearchgate.net |

| UV Spectroscopy | Absorption Maxima | Different absorption profile compared to the 2H isomer rsc.org | Different absorption profile compared to the 1H isomer rsc.org |

Substituent Effects on Tautomeric Equilibrium and Stability

The relative stability of the 1H- and 2H-tautomers, and thus the position of the tautomeric equilibrium, is influenced by several factors, including the electronic nature of substituents, steric effects, and solvent interactions.

For the parent indazole molecule, the 1H-tautomer (benzenoid form) is thermodynamically more stable than the 2H-tautomer (quinonoid form) by approximately 3.6–4.1 kcal/mol. nih.govrsc.orgresearchgate.net This preference is generally maintained for many substituted indazoles. However, the energy difference can be modulated by the substituents present on the ring.

In the case of This compound , the following effects are at play:

Electronic Effects: The presence of two electron-withdrawing groups, the 6-nitro and 4-iodo substituents, decreases the electron density of the benzene portion of the molecule. Theoretical studies on other nitroindazoles suggest that electron-withdrawing groups can reduce the energy difference between the two tautomers, although the 1H form often remains the more stable. acs.orgresearchgate.net

The 3-Hydroxy Group and Intramolecular Hydrogen Bonding: The 3-hydroxy group introduces an additional layer of complexity. It can participate in its own tautomerism, potentially existing as the 3-indazolone form. More importantly, it can form intramolecular hydrogen bonds. A hydrogen bond between the 3-hydroxyl group and the nitrogen at the N-2 position would be sterically hindered. However, a hydrogen bond between the N-2 proton of the 2H-tautomer and the oxygen of the 3-hydroxyl group (or more likely, the keto oxygen of the 3-indazolone form) could potentially stabilize the 2H-tautomer. acs.org Similarly, a hydrogen bond between the N1-H of the 1H-tautomer and the 7-position is not possible, but interaction with the 4-iodo substituent is conceivable, although likely weak. The ability to form strong intramolecular hydrogen bonds has been shown to be a key factor in stabilizing the otherwise less favored 2H-tautomer in certain indazole derivatives. bgu.ac.ilacs.org

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the two forms. Less polar solvents have been shown to favor the 2H-tautomer in specific cases where intramolecular hydrogen bonding can occur. bgu.ac.ilresearchgate.net

Therefore, while the 1H-tautomer is generally favored, the specific combination of substituents in this compound, particularly the 3-hydroxy group, creates the possibility for a more nuanced equilibrium that could be sensitive to the compound's physical state (solid vs. solution) and environment.

Advanced Applications and Functional Exploration of Indazole Scaffolds Beyond Direct Biological Activity

Indazole Scaffolds as Precursors in Advanced Organic Synthesis

The unique structural and electronic properties of indazole derivatives, such as 4-Iodo-3-hydroxy-6-nitroindazole, make them valuable starting materials in organic synthesis. The presence of multiple, distinct functional groups—an iodo group, a hydroxyl group, and a nitro group—on the indazole core allows for selective and sequential chemical modifications, providing access to a wide array of more complex molecules.

Role as Building Blocks for Complex Polycyclic Systems

Indazole scaffolds are instrumental in the synthesis of intricate polycyclic systems. The inherent reactivity of the indazole ring, coupled with the specific functionalities of its derivatives, allows for the construction of novel heterocyclic frameworks. For instance, the nitrogen atoms of the indazole ring can participate in cyclization reactions, while substituents like the iodo group in this compound can be utilized in cross-coupling reactions to build larger molecular assemblies. This approach is crucial for creating new chemical entities with potentially unique three-dimensional structures and properties.

Exploration in Scaffold-Hopping and Fragment-Based Design Methodologies

Scaffold hopping is a powerful strategy in drug discovery aimed at identifying novel core structures with similar biological activities to known compounds, thereby improving properties or accessing new intellectual property. The indazole scaffold is an excellent candidate for this approach. nih.govrsc.orgniper.gov.in For example, researchers have successfully "hopped" from an indole (B1671886) core to an indazole framework to develop dual inhibitors of anti-apoptotic proteins. nih.govrsc.org This strategy can lead to compounds with improved pharmacological profiles. nih.govrsc.orgniper.gov.in

Fragment-based drug design (FBDD) is another key area where indazole derivatives are employed. nih.govrsc.org In FBDD, small molecular fragments that bind to a biological target are identified and then grown or combined to create a more potent lead compound. The indazole nucleus, with its ability to be variously substituted, serves as a versatile fragment that can be optimized to enhance binding affinity and selectivity for a target protein. nih.gov

Photophysical Properties and Development of Indazole-based Chemical Probes

The electronic nature of the indazole ring system, which can be modulated by the introduction of electron-donating or electron-withdrawing groups, gives rise to interesting photophysical properties. This has led to the development of indazole-based fluorescent molecules for various applications.

Investigation of Excited State Properties and Photophysical Behavior

The photophysical properties of indazole derivatives are a subject of ongoing research. rsc.org The introduction of a nitro group, as seen in this compound and other nitro-substituted porphyrins, can significantly influence the excited state dynamics of the molecule. nih.gov These derivatives can exhibit short singlet lifetimes and solvent-dependent emission spectra, which may be indicative of the formation of intramolecular charge transfer states. nih.gov Understanding these properties is crucial for designing novel photoactive materials. Time-dependent density functional theory (TD-DFT) calculations are often employed to model and predict the electronic transitions and deactivation pathways of these excited states. rsc.org

Design and Synthesis of Indazole-Derived Fluorophores for Chemical Imaging Applications

The unique fluorescent properties of certain indazole derivatives make them valuable tools for chemical imaging. researchgate.netrsc.orgresearchgate.net By incorporating the indazole scaffold into a donor-π-acceptor (D-π-A) framework, it is possible to create fluorophores with tunable emission properties. researchgate.netresearchgate.net For instance, the insertion of an indazole unit can lead to "fluorescence umpolung," where the fluorescence is quenched in a donor-indazole-π-acceptor system but is lit up in an electron-withdrawing-group-substituted indazole-π-acceptor motif. researchgate.netresearchgate.net This property is highly desirable for developing "light-up" probes that become fluorescent only upon interaction with a specific target. researchgate.netresearchgate.net Such probes have been designed for sensing biologically important species and for live-cell imaging. nih.govnih.gov

Table 1: Examples of Indazole-Based Fluorophores and their Properties

| Fluorophore Type | Key Structural Feature | Observed Property | Potential Application |

| D-indazole-π-A | Amino group as donor | Weak fluorescence emission | Precursor for light-up probes |

| EWT-indazole-π-A | Boc-substituted indazole | Strong fluorescence emission | Light-up sensing |

| Salicylaldehyde-Indazole | Introduction of salicylaldehyde | Tunable fluorescence (turquoise to orange) | Multi-stimuli responsive materials |

This table provides a generalized overview based on reported research trends.

Computational Design and Virtual Screening of Novel Indazole Architectures

Computational methods play a pivotal role in modern drug discovery and materials science. nih.govresearchgate.netnih.gov These techniques are extensively used to design and screen novel indazole-based compounds with desired properties, saving significant time and resources compared to traditional experimental approaches. nih.gov

Ligand-based and structure-based virtual screening are two common computational strategies. nih.govresearchgate.net In ligand-based virtual screening, a library of compounds is compared to a known active ligand to identify molecules with similar properties. researchgate.net Structure-based virtual screening, on the other hand, involves docking a library of compounds into the three-dimensional structure of a target protein to predict binding affinity. researchgate.net

These computational approaches have been successfully applied to design novel indazole-containing molecules. rsc.orgresearchgate.net For instance, pharmacophore models have been developed based on known active compounds to screen for new indazole analogs with potential therapeutic activity. researchgate.net Molecular docking studies further refine the selection of candidates by predicting their binding modes and interactions with the target protein. researchgate.net This integrated computational and experimental approach accelerates the discovery of new indazole-based compounds for a wide range of applications.

Structure-Based Design Principles for Targeted Chemical Functions

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that relies on the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. For the indazole scaffold, these principles are instrumental in optimizing interactions with a target protein, thereby tailoring the chemical function of the resulting molecule.

The process commences with the determination of the crystal structure of the target protein, often an enzyme or a receptor, typically through X-ray crystallography. nih.govacs.org This provides a detailed map of the binding site, including its shape, size, and the distribution of hydrophobic and hydrophilic regions, as well as hydrogen bond donors and acceptors. nih.gov

With the binding site architecture in hand, chemists can strategically modify the indazole scaffold. The indazole ring itself often serves as a crucial anchor, fitting into a specific pocket of the binding site. Substituents at various positions on the indazole ring can then be rationally designed to form specific, function-enhancing interactions with the protein. For instance, a hydrogen bond donor or acceptor can be introduced at a position on the indazole ring that allows it to form a hydrogen bond with a key amino acid residue in the target, thereby increasing the binding affinity and specificity of the compound. nih.gov

A notable example of this approach is the development of indazole-derived inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. nih.govacs.orgacs.org By utilizing the 5-aminoindazole (B92378) as a core scaffold, researchers were able to design a series of potent inhibitors. nih.govacs.orgacs.org The structure-guided approach allowed for the systematic optimization of the substituents on the indazole ring to maximize interactions with the enzyme's active site, leading to a significant 6000-fold increase in potency. nih.govacs.orgacs.org

The design principles are iterative. The crystal structure of the target protein in complex with an initial indazole-based inhibitor can reveal further opportunities for optimization. This cycle of design, synthesis, and structural analysis allows for the fine-tuning of the chemical properties of the indazole derivative to achieve the desired targeted function. acs.orgnih.gov

Table 1: Examples of Structure-Based Design of Indazole Derivatives

| Target Protein | Indazole Scaffold/Derivative | Design Strategy | Outcome | Reference |

|---|---|---|---|---|

| S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase | 5-Aminoindazole | Structure-guided optimization of substituents to maximize active site interactions. | 6000-fold increase in potency, leading to low nanomolar inhibitors with broad-spectrum antimicrobial activity. | nih.govacs.orgacs.org |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | Molecular docking to predict binding modes and interactions with adenine- and phosphate-binding regions. | Identification of a potent inhibitor with an IC50 value of 100 nM. | benthamdirect.com |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1H-Indazole derivatives | Structure-guided design from a lead compound to enhance potency against specific mutations. | Development of compounds with strong potencies against EGFR T790M and EGFR kinases. | nih.gov |

| Extracellular signal-regulated kinase 1/2 (ERK1/2) | 1H-Indazole amide derivatives | Structure-guided and knowledge-based design from a lead compound. | Identification of compounds with excellent enzymatic and cellular activity. | nih.gov |

Virtual Library Screening for Chemical Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govbsb-muenchen.de This method is particularly valuable for exploring vast chemical spaces to discover novel indazole-based compounds with desired chemical functions. nih.gov

The process begins with the creation of a virtual library, which can contain millions of chemical structures. nih.govyoutube.com These libraries can be derived from commercial databases, proprietary collections, or generated through combinatorial chemistry principles, where a core scaffold like indazole is computationally decorated with a variety of functional groups. nih.govyoutube.com

Once the library is established, computational docking programs are used to predict the binding mode and affinity of each molecule in the library to the three-dimensional structure of the target protein. benthamdirect.combiotech-asia.org The docking algorithms sample a vast number of possible orientations and conformations of the ligand within the binding site and use scoring functions to estimate the strength of the interaction. nih.gov

The top-scoring compounds from the virtual screen are then selected for experimental validation. nih.gov This "in silico" pre-selection significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources. nih.gov

Virtual screening has been successfully applied to the discovery of novel indazole-based inhibitors. For example, in the search for new inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), virtual screening of a library of indazole derivatives led to the identification of a potent inhibitor. benthamdirect.com Molecular docking studies predicted that this compound would interact favorably with key regions of the FGFR1 kinase domain, a prediction that was subsequently confirmed by in vitro kinase assays. benthamdirect.com

Furthermore, the integration of machine learning and artificial intelligence with virtual screening is enhancing the predictive power of these methods, enabling the exploration of even larger and more diverse chemical libraries to uncover novel indazole scaffolds with unique chemical functionalities. nih.gov

Table 2: Virtual Screening Campaigns Involving Indazole Scaffolds

| Target | Virtual Library | Screening Method | Key Findings | Reference |

|---|---|---|---|---|

| Fibroblast Growth Factor Receptor 1 (FGFR1) | Library of indazole derivatives | Molecular docking using AutoDock | Identified a potent small-molecule inhibitor with an IC50 of 100 nM. | benthamdirect.com |

| Tyrosine Kinase VEGFR-2 | Newly designed indazole scaffolds | Molecular docking and ADMET prediction | Scaffolds exhibited better binding affinity and favorable interactions compared to the native ligand. | biotech-asia.org |

| Estrogen Receptor Alpha (ERα) | Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) | Ligand-based pharmacophore modeling and molecular docking | Identified seven compounds with potential activity as ERα inhibitors. | ugm.ac.id |

Future Research Trajectories and Challenges in Indazole Chemistry

Development of Innovative and Highly Selective Synthetic Routes

The synthesis of highly substituted and functionalized indazoles presents a significant challenge due to the potential for multiple isomers and the sensitive nature of the heterocyclic ring. Future research is increasingly directed towards the development of synthetic routes that offer high degrees of selectivity, efficiency, and sustainability.

Achieving Enhanced Chemo-, Regio-, and Stereoselectivity

The precise control over the placement of functional groups on the indazole core is paramount for tuning its properties. The pursuit of enhanced selectivity is a key driver of innovation in synthetic indazole chemistry.

Chemoselectivity: In the context of a molecule like 4-iodo-3-hydroxy-6-nitroindazole, a synthetic route would need to selectively introduce the iodo, hydroxyl, and nitro groups without them interfering with each other. This often requires the use of sophisticated protecting group strategies and mild reaction conditions. Future developments will likely focus on catalyst systems that can differentiate between various reactive sites on the indazole precursor, enabling direct and selective functionalization.

Regioselectivity: The formation of either N1- or N2-substituted indazoles is a persistent challenge. alfa-chemistry.com The regioselectivity of N-alkylation, for example, can be influenced by the choice of base, solvent, and electrophile. alfa-chemistry.com Research indicates that thermodynamic conditions often favor the N1-isomer, while kinetic control can lead to the N2-product. chemicalbook.com Advanced strategies, such as transition-metal-catalyzed C-H functionalization, are being explored to achieve predictable and high regioselectivity in the synthesis of complex indazoles. For instance, a one-pot condensation-Cadogan reductive cyclization has been shown to be a mild and efficient method for the regioselective synthesis of 2H-indazoles. pharmacompass.comgoogle.com

Stereoselectivity: When a chiral center is introduced, as could be the case in derivatives of this compound, controlling the stereochemistry is crucial. Recent advancements have demonstrated the use of copper hydride (CuH) catalysis for the highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles, leading to the formation of C3-allyl 1H-indazoles with quaternary stereocenters. nih.govresearchgate.netguidechem.comnih.gov Density functional theory (DFT) calculations have been instrumental in understanding the reaction mechanism, suggesting a Zimmerman-Traxler-type transition state that governs the enantioselectivity. nih.govresearchgate.netguidechem.com

Advancements in Flow Chemistry and Continuous Synthesis of Indazoles

Flow chemistry is emerging as a powerful tool for the synthesis of indazoles, offering advantages in terms of safety, scalability, and reproducibility. google.comacs.orgnih.gov

Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch methods. nih.gov For instance, the synthesis of N-arylindazoles from nitroaromatic imines via a Cadogan reaction has been successfully demonstrated in a flow system, resulting in higher yields and faster reaction times than the corresponding batch process. The ability to safely handle hazardous intermediates, such as azides, in situ is another significant benefit of flow chemistry in indazole synthesis.

Future research in this area will likely focus on the development of multi-step continuous processes for the synthesis of complex indazoles, integrating reaction, separation, and purification steps into a single, automated platform. nih.gov

In-depth Mechanistic Understanding of Complex Indazole Reactions

A thorough understanding of the reaction mechanisms underlying indazole synthesis is crucial for the rational design of new and improved synthetic methods. The combination of in situ spectroscopic techniques and computational modeling is proving to be a powerful approach for elucidating these complex reaction pathways.

Application of In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into the formation of intermediates, transition states, and byproducts. Spectroscopic techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are well-suited for in situ reaction monitoring.

For example, in the synthesis of indazoles, in situ spectroscopy could be used to track the consumption of starting materials and the formation of the indazole product, as well as to identify any transient intermediates. This information can be used to optimize reaction conditions and to gain a deeper understanding of the reaction mechanism. The development of novel microspectroscopic systems allows for real-time monitoring of reactions within microfluidic reactors, providing a detailed view of the reaction progress.

Refined Computational Modeling of Dynamic Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. alfa-chemistry.com DFT calculations can be used to model the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. nih.govresearchgate.netguidechem.com

In the context of indazole chemistry, computational modeling has been used to explain the regioselectivity of N-alkylation and the enantioselectivity of catalytic C-H functionalization reactions. alfa-chemistry.comnih.govresearchgate.netguidechem.com For example, DFT calculations have shown that the regioselectivity of indazole alkylation can be controlled by chelation effects and non-covalent interactions. alfa-chemistry.com As computational methods continue to improve in accuracy and efficiency, they will play an even greater role in the design of new and selective synthetic routes for complex indazoles.

Exploration of Indazole-based Scaffolds for Novel Chemical Functions and Material Science Applications

While the biological activity of indazole derivatives is well-established, their potential in material science and as functional chemical entities is a rapidly growing area of research. The unique electronic and structural properties of the indazole ring make it an attractive building block for the development of novel materials with tailored properties.

The ability to introduce a wide range of functional groups onto the indazole scaffold allows for the fine-tuning of its electronic and photophysical properties. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making indazole derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the rigid, planar structure of the indazole ring can be exploited to create ordered molecular assemblies and supramolecular structures. The development of indazole-based ligands for metal-organic frameworks (MOFs) and coordination polymers is an area of active research, with potential applications in gas storage, separation, and catalysis. The exploration of indazole-containing materials for applications such as sensors and nonlinear optics is also a promising avenue for future research.

Catalytic Applications

The functional groups appended to the indazole core of this compound—an iodine atom, a hydroxyl group, and a nitro group—present a tantalizing platform for catalytic applications. Future research is poised to exploit the reactivity of these moieties to develop novel catalysts and catalytic processes.

A primary area of investigation will likely involve leveraging the iodine at the 4-position for various cross-coupling reactions. The carbon-iodine bond is a well-established reactive handle for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents at this position, paving the way for the synthesis of complex molecular architectures. A significant challenge lies in achieving regioselective functionalization, particularly when multiple reactive sites are present on the indazole ring. The development of highly selective catalyst systems will be crucial to control the outcome of these transformations and avoid unwanted side reactions.

Furthermore, the indazole nucleus itself, in conjunction with its substituents, can act as a ligand for transition metals, forming novel catalytic species. The nitrogen atoms of the pyrazole (B372694) ring, along with the hydroxyl group, can chelate to a metal center, creating a stable complex. The electronic properties of the indazole ring, modulated by the electron-withdrawing nitro group, can influence the catalytic activity of the coordinated metal. Future research will likely focus on synthesizing and characterizing such metal-indazole complexes and evaluating their efficacy in various catalytic transformations, including oxidation, reduction, and C-H activation reactions. mdpi.com A key challenge will be to understand the structure-activity relationships of these catalysts to enable the rational design of more efficient and selective systems.

The following table summarizes potential catalytic applications for this compound and related derivatives:

| Catalytic Application | Key Functional Group | Potential Reaction Types | Research Challenges |

| Cross-Coupling Reactions | 4-Iodo | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Regioselectivity, catalyst stability, functional group tolerance |

| Ligand for Catalysis | Indazole core, 3-Hydroxy | Oxidation, reduction, C-H activation | Synthesis of stable complexes, catalyst poisoning, understanding electronic effects |

| Organocatalysis | Indazole scaffold | Asymmetric synthesis | Catalyst design for high enantioselectivity, substrate scope |

Development in Optoelectronic and Advanced Materials

The inherent photophysical properties of the indazole ring system, combined with the electronic influence of its substituents, make this compound a compelling candidate for the development of novel optoelectronic and advanced materials. researchgate.net The field of organic electronics, in particular, stands to benefit from the exploration of such tailored molecules.

The presence of the nitro group, a strong electron-withdrawing group, is known to significantly impact the electronic structure of aromatic compounds, often leading to interesting photophysical properties such as fluorescence. researchgate.net The combination of the electron-rich indazole core with the electron-withdrawing nitro group can create a "push-pull" system, which is a common design strategy for creating molecules with large Stokes shifts and high quantum yields, desirable properties for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govnih.gov Future research will involve the detailed photophysical characterization of this compound and its derivatives to understand their absorption and emission properties.

A significant challenge in this area is the potential for fluorescence quenching by the nitro group and the heavy iodine atom. Overcoming this will require careful molecular design, potentially through the strategic placement of other functional groups or by incorporating the indazole unit into larger conjugated systems. Furthermore, the development of synthetic methodologies to reliably introduce this indazole derivative into polymeric or dendritic structures will be crucial for creating robust and processable materials for electronic devices.

The table below outlines potential applications of this compound in materials science:

| Material Application | Relevant Properties | Key Functional Groups | Research Challenges |

| Organic Light-Emitting Diodes (OLEDs) | Fluorescence, charge transport | 6-Nitro, Indazole core | Overcoming fluorescence quenching, color tuning, device stability |

| Fluorescent Probes | Environment-sensitive fluorescence | 6-Nitro, 3-Hydroxy | Selectivity for specific analytes, biocompatibility, photostability |

| Non-linear Optical (NLO) Materials | Large hyperpolarizability | Push-pull electronic structure | Achieving high NLO response, material processability |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for structural confirmation and purity analysis of 4-Iodo-3-hydroxy-6-nitroindazole?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and nitro/iodo group integration. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while mass spectrometry (MS) validates molecular weight. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers optimize the synthetic pathway of this compound to improve yield and reproducibility?

- Methodology : Employ orthogonal experimental design (e.g., Taguchi or fractional factorial methods) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). Monitor intermediate formation via thin-layer chromatography (TLC) and optimize purification using gradient recrystallization. Statistical regression models can identify critical factors affecting yield .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., enzyme inhibition or receptor binding)?

- Methodology : Use fluorescence-based enzymatic assays (e.g., fluorescence resonance energy transfer for kinase inhibition) or radioligand displacement studies for receptor affinity. Include positive controls (e.g., known inhibitors) and calculate selectivity indices by testing against related off-target enzymes or receptors .

Advanced Research Questions

Q. How can multi-factor experimental designs resolve contradictions in reported biological activities of this compound across studies?

- Methodology : Apply meta-analysis frameworks to compare experimental variables (e.g., cell line variability, assay pH, or compound stability). Design a controlled study using response surface methodology (RSM) to isolate confounding factors. Validate hypotheses through replicate experiments under standardized conditions .

Q. What computational strategies integrate molecular docking and quantitative structure-activity relationship (QSAR) models to predict this compound’s pharmacokinetic properties?

- Methodology : Perform density functional theory (DFT) calculations to optimize geometry, followed by molecular docking (AutoDock Vina or Schrödinger) against target proteins. Develop QSAR models using descriptors like LogP, polar surface area, and hydrogen-bonding capacity. Validate predictions with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) data .